![molecular formula C13H19N3O B2678594 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone CAS No. 122379-41-3](/img/structure/B2678594.png)
1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone
Overview
Description
1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone is a chemical compound with the molecular formula C12H17N3O . It is also known by other names such as (4-Aminophenyl)(4-methylpiperazin-1-yl)methanone .
Molecular Structure Analysis
The molecular structure of 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone consists of a 4-methylpiperazine ring attached to an aminophenyl group via an ethanone linker . The molecular weight of the compound is 219.28 g/mol .Physical And Chemical Properties Analysis
1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone is a compound with a molecular weight of 219.28 g/mol .Scientific Research Applications
Electrochemical Synthesis
Researchers have developed an electrochemical method for synthesizing phenylpiperazine derivatives, including those related to 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone. This method offers an environmentally friendly and efficient approach to creating new compounds in this class (Nematollahi & Amani, 2011).
Applications in Memory and Learning
A study examined the effects of certain phenylpiperazine derivatives on learning and memory reconstruction in mice. These findings suggest potential applications in cognitive enhancement or treatment of memory-related disorders (Zhang Hong-ying, 2012).
CCR1 Antagonists
The development of CCR1 antagonists based on the 1-(4-phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanone scaffold has been reported. These compounds have potential therapeutic applications due to their potent and selective inhibition of the CCR1 receptor (Pennell et al., 2013).
Antifungal Activity
Metal complexes of ligands related to 1-(4-Aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone were synthesized and demonstrated significant antifungal activity. This suggests possible applications in developing new antifungal agents (Raj & Patel, 2015).
Photophysical Properties
A study on the photophysics of 1-(4'-amino-biphenyl-4-yl)-ethanone, a related compound, revealed significant edge-excitation-red-shift in its fluorescence, indicating potential applications in optical and spectroscopic fields (Ghoneim, 2001).
Synthesis of Novel Heterocyclic Compounds
1-(4-Substituted-aminophenyl) ethanones and derivatives have been used as critical intermediates for synthesizing various biologically and medicinally significant heterocyclic systems (Salem et al., 2021).
properties
IUPAC Name |
1-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)10-13(17)11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGPEOUJXSAUFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)C2=CC=C(C=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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